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Compound of Interest

Compound Name: Urolithin C

Cat. No.: B565824 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
Urolithin C, a metabolite produced by the gut microbiota from ellagitannins found in foods like

pomegranates, berries, and nuts, has garnered significant interest for its potential therapeutic

properties, including anti-inflammatory, antioxidant, and anticancer activities.[1][2][3][4] This

document provides a detailed protocol for the chemical synthesis of Urolithin C (3,8,9-

trihydroxy-6H-dibenzo[b,d]pyran-6-one), enabling researchers to produce this compound for

further investigation.

Data Presentation: Synthesis and Characterization
The following table summarizes the key quantitative data associated with the chemical

synthesis and characterization of Urolithin C.
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Parameter Value Analytical Method

Step 1 Yield (Biaryl

Carboxaldehyde)
~70% Not specified

Final Yield (Urolithin C) ~10% Not specified

Purity ≥98% HPLC[5][6]

HPLC Retention Time 10.902 minutes HPLC[5][7]

Molecular Formula C13H8O5 Mass Spectrometry[6]

Molecular Weight 244.2 g/mol Mass Spectrometry[6]

¹H NMR Confirmed structure NMR Spectroscopy[5]

¹³C NMR Confirmed structure NMR Spectroscopy[5]

FTIR Confirmed functional groups FTIR Spectroscopy[5]

LC-MS Confirmed mass
Liquid Chromatography-Mass

Spectrometry[5]

Experimental Protocols
This section details the multi-step protocol for the chemical synthesis of Urolithin C.

Step 1: Suzuki Coupling to form Biaryl Carboxaldehyde
This initial step involves a palladium-catalyzed cross-coupling reaction.

Combine 2-formylphenylboronic acid (1.0 equivalent), 2-bromo-1-iodo-4-methoxybenzene

(2.0 equivalents), and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (5

mol%) in a reaction vessel containing tetrahydrofuran (THF).[5][8]

Add a basic solution, such as potassium carbonate (K₂CO₃), to the mixture.[5]

Stir the reaction mixture at room temperature under an inert atmosphere.[5][8]

Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with ethyl acetate

(EtOAc).[5]

Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and

concentrate under reduced pressure to obtain the biaryl carboxaldehyde.[5]

Step 2: Oxidation and Esterification
The aldehyde is first oxidized to a carboxylic acid and then esterified.

The biaryl carboxaldehyde from Step 1 undergoes oxidation with potassium permanganate

(KMnO₄) in a mixture of pyridine and water.[5]

Following oxidation, the resulting biaryl carboxylic acid is esterified using methanol in

dimethylformamide (DMF) to form a biaryl carboxylic ester.[5]

The reaction is stirred at 0 °C for 2 hours and then concentrated under reduced pressure.[5]

The residue is taken up in methanol for esterification at room temperature.[5]

Quench the reaction with water and extract with ethyl acetate.[5]

Wash the organic layer with brine, dry with anhydrous sodium sulfate, and concentrate under

reduced pressure.[5]

Step 3: Demethylation to form Urolithin C
The final step is the demethylation of the methyl ether intermediate.

Prepare a cooled solution (0 °C) of the methyl ether of Urolithin C (1.0 equivalent) under an

inert atmosphere.[5]

Slowly add boron tribromide (BBr₃) to the reaction mixture.[5]

The reaction mixture is then subjected to acidic conditions, for instance, with hydrochloric

acid, to yield Urolithin C.[7]

Purification and Characterization
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The purity of the synthesized Urolithin C can be initially assessed by TLC.[5][7]

Further purification is achieved using High-Performance Liquid Chromatography (HPLC).[5]

[7]

The final structure and identity of Urolithin C are confirmed using various spectroscopic

methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier Transform

Infrared Spectroscopy (FTIR), and Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

Visualizations
Chemical Synthesis Workflow
The following diagram illustrates the key stages in the chemical synthesis of Urolithin C.

Starting Materials
(2-formylphenylboronic acid,

2-bromo-1-iodo-4-methoxybenzene)

Step 1: Suzuki Coupling
(PdCl₂(PPh₃)₂, K₂CO₃, THF) Biaryl Carboxaldehyde Step 2: Oxidation & Esterification

(KMnO₄, Pyridine, H₂O, MeOH) Methyl Ether of Urolithin C Step 3: Demethylation
(BBr₃, HCl) Urolithin C Purification & Characterization

(HPLC, NMR, MS)

Click to download full resolution via product page

Caption: A flowchart of the Urolithin C chemical synthesis protocol.

Urolithin C Signaling Pathway: Inhibition of AKT/mTOR
Urolithin C has been shown to inhibit the AKT/mTOR signaling pathway, which is crucial in cell

proliferation and survival, particularly in cancer cells.[9]
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Caption: Urolithin C inhibits the AKT/mTOR pathway by downregulating YBX1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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